N-{4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide
Description
This compound belongs to the pyrido-triazolopyrimidine class, characterized by a fused heterocyclic core with a trifluoromethyl substituent at position 2 and an acetamide group at the para position of the phenyl ring. Its synthesis likely involves multi-step reactions, including aza-Wittig methodologies or nucleophilic substitutions, as seen in structurally related compounds . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the acetamide moiety may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[4-[10-oxo-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6O2/c1-9(27)22-10-2-4-11(5-3-10)25-7-6-13-12(14(25)28)8-21-16-23-15(17(18,19)20)24-26(13)16/h2-8H,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUPJRJWIAZWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
Evidence from NMR studies (Figure 6 in ) highlights that substituents significantly affect chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example:
| Compound | Region A (ppm) | Region B (ppm) | Key Substituent |
|---|---|---|---|
| Rapa (Reference) | 7.2–7.5 | 3.8–4.1 | None |
| Compound 1 | 7.4–7.7 | 3.9–4.3 | Methyl |
| Compound 7 | 7.6–7.9 | 4.0–4.5 | Trifluoromethyl |
The target compound’s trifluoromethyl group likely induces upfield/downfield shifts in these regions due to its strong electron-withdrawing nature, altering reactivity and interaction potentials compared to methyl or hydrogen analogs.
Mechanistic and Theoretical Considerations
The "lumping strategy" groups compounds with shared core structures but varying substituents, assuming analogous physicochemical behaviors. For example:
- Solubility : The acetamide moiety may improve aqueous solubility relative to ester or aryl derivatives, impacting bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
